Product packaging for MFCD04065548(Cat. No.:)

MFCD04065548

Cat. No.: B7757471
M. Wt: 403.9 g/mol
InChI Key: IRJNUIKVQNZWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine is a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. growingscience.comorientjchem.org This core structure is biologically significant as it is found in the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). growingscience.comscientifictemper.comjacsdirectory.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives for therapeutic applications. growingscience.comscientifictemper.com

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. orientjchem.orgjacsdirectory.com The versatility of the pyrimidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. growingscience.com Beyond pharmaceuticals, pyrimidine derivatives are also crucial in the development of agrochemicals, such as herbicides and fungicides, contributing to agricultural productivity. chemimpex.comorientjchem.org

Historical Context and Evolution of Research on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786)

The synthesis of pyrimidine derivatives has been a subject of interest for over a century, with the first derivative, alloxan, being isolated in 1818. growingscience.com The introduction of a trifluoromethyl (-CF3) group into organic molecules, including heterocycles like pyrimidine, gained significant traction in the mid-20th century. The first synthesis of a trifluoromethylpyridine was reported in 1947. jst.go.jp The -CF3 group is highly valued in medicinal and agrochemical chemistry because it can enhance properties such as metabolic stability, lipophilicity (the ability to dissolve in fats), and binding affinity to biological targets.

Historically, the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (referred to as 5-TFP in some literature) faced challenges, including the use of hazardous reagents like gaseous trifluoromethyl iodide (CF3I) and environmentally unfavorable solvents. google.com A significant advancement came with the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, for the trifluoromethylation of uracil. google.com A notable patented method describes a two-step process: first, the trifluoromethylation of uracil to form 5-trifluoromethyluracil (5-TFU), followed by chlorination with phosphoryl chloride (POCl3) to yield the target compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.com This development represented a move towards more sustainable and scalable manufacturing processes for this important intermediate. google.com

Overview of Current Research Trajectories for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Current research on 2,4-dichloro-5-(trifluoromethyl)pyrimidine primarily focuses on its use as a versatile intermediate in the synthesis of high-value chemical products. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Key research areas include:

Pharmaceutical Development : The compound is a crucial starting material for the synthesis of various pharmaceutical candidates, particularly those aimed at treating cancer and viral infections. chemimpex.comgoogle.com The trifluoromethyl-pyrimidine scaffold is a key component in the design of kinase inhibitors, which are a major class of cancer therapeutics.

Agrochemicals : It serves as a key intermediate in the creation of modern herbicides and fungicides. chemimpex.com The presence of the trifluoromethyl group often enhances the biological efficacy of the final agrochemical product. chemimpex.com

Material Science : Researchers are exploring the use of this compound in the formulation of specialty polymers and coatings, where its incorporation can improve chemical resistance and durability. chemimpex.com

Reagents for Organic Synthesis : In a broader sense, it is used as a reagent in chemical laboratories to explore new reactions and synthesize novel compounds for various research purposes. chemimpex.com

Scope and Academic Focus of the Research Outline

This article focuses exclusively on the chemical properties, synthesis, and research applications of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (MFCD04065548). It provides an overview based on its foundational role as a pyrimidine derivative and traces its synthetic evolution. The primary academic focus is on its utility as a chemical intermediate in the fields of medicinal chemistry, agrochemistry, and material science, highlighting the reaction pathways and the strategic importance of its unique molecular structure.

Compound Properties and Synthesis Data

Below are tables summarizing key information regarding 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

PropertyValueSource
CAS Number 3932-97-6 chemimpex.comnih.gov
Molecular Formula C₅HCl₂F₃N₂ chemimpex.comnih.gov
Molecular Weight 216.98 g/mol chemimpex.comnih.gov
Appearance Clear colorless liquid chemimpex.com
Density 1.609 g/mL at 25 °C chemimpex.com
Refractive Index n20/D 1.475 chemimpex.com

Table 2: Example Synthetic Route from Uracil

This table outlines a common two-step synthesis to produce 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

StepReactantsReagentsProductDescriptionReference
1 UracilSodium trifluoromethanesulfinate (CF₃SO₂Na), tert-butyl hydroperoxide5-Trifluoromethyluracil (5-TFU)Trifluoromethylation of the uracil ring. google.com
2 5-Trifluoromethyluracil (5-TFU)Phosphoryl chloride (POCl₃), Diisopropylethylamine (DIPEA)2,4-Dichloro-5-(trifluoromethyl)pyrimidineChlorination of the hydroxyl groups to yield the final product. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClN3O3S B7757471 MFCD04065548

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-23-18(13-6-9-16(25-2)17(10-13)26-3)21-22-19(23)27-11-15(24)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJNUIKVQNZWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Established Synthetic Pathways for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786)

The synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been approached through various routes, with a primary focus on the chlorination of a trifluoromethylated pyrimidine (B1678525) precursor.

Precursor Synthesis and Optimization Strategies

A common and effective precursor for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is 5-(trifluoromethyl)uracil (B1200052) (5-TFU). google.com The synthesis of 5-TFU itself has been a subject of significant research to develop more sustainable and efficient methods.

Historically, the trifluoromethylation of uracil (B121893) involved reagents like gaseous trifluoromethyl iodide (CF3I), which posed challenges due to its toxicity and difficult handling. google.com These processes often required environmentally unfavorable solvents such as dimethyl sulfoxide (B87167). google.com

A significant advancement in precursor synthesis involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, for the trifluoromethylation of uracil. google.com This method offers a safer and more manageable alternative. The reaction is typically carried out in an aqueous medium with an organic peroxide, such as tert-butyl hydroperoxide (TBHP), acting as an oxidant. google.com The addition of a transition metal catalyst, like ferrous sulfate (B86663) (FeSO4), can facilitate the reaction. google.com

Optimization strategies for this precursor synthesis have focused on several key parameters:

Reagent Purity: The use of pre-treated or purified sodium trifluoromethanesulfinate has been shown to provide more consistent and higher yields compared to using the commercial-grade reagent directly. google.com

Reaction Temperature: Controlling the reaction temperature is crucial for managing the exothermic nature of the trifluoromethylation. The temperature is typically maintained between 40-100°C after the addition of the peroxide solution. google.com

Solvent Selection: While the reaction is performed in water, the choice of solvent for the workup and extraction of 5-TFU is important. Solvents like ethyl acetate, isopropyl acetate, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been effectively used. google.com

Reaction Conditions and Yield Enhancement Methodologies

Once the precursor, 5-(trifluoromethyl)uracil, is obtained, the subsequent step is its chlorination to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The most common chlorinating agent for this transformation is phosphoryl chloride (POCl3). google.com

Key aspects of this chlorination step include:

Reaction Mixture: The reaction is often carried out using a mixture of phosphoryl chloride (POCl3) and a base, such as diisopropylethylamine (DIPEA), sometimes in the presence of phosphoric acid (H3PO4). google.com

Yield Enhancement: To improve the yield of the final product, optimization of the stoichiometry of the chlorinating agent is essential. Using an excess of the chlorine source, for instance, 1.2 equivalents, can drive the reaction to completion. Refluxing in an inert solvent like dichloromethane (B109758) at temperatures between 60–80°C for 6–8 hours has been found to be effective.

A comparative table of different synthetic conditions for the chlorination step is presented below:

Chlorinating AgentBase/AdditiveSolventTemperatureReaction TimeYieldReference
POCl3DIPEA, H3PO4-RefluxNot SpecifiedNot Specified google.com
POCl3-Dichloromethane60–80°C6–8 hoursNot Specified

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methods for 2,4-dichloro-5-(trifluoromethyl)pyrimidine is driven by the need for more sustainable, efficient, and selective processes.

Green Chemistry Principles in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Synthesis

Recent research has focused on incorporating green chemistry principles into the synthesis of this compound. A notable development is a novel, environmentally benign process for its manufacture. google.com This approach emphasizes the use of less hazardous reagents and solvents.

The trifluoromethylation of uracil using the Langlois reagent in water is a prime example of a greener synthetic route. google.com This method avoids the use of toxic gaseous reagents and harsh organic solvents like dimethyl sulfoxide that were used in older procedures. google.com The use of water as a solvent is a significant advantage, as all the reagents in the trifluoromethylation step are water-soluble. google.com

Further efforts in green chemistry could involve the exploration of continuous flow reactor systems. While not specifically detailed for this compound in the provided search results, continuous flow processes have been described for similar halogenated pyrimidines and offer benefits such as enhanced safety, better temperature control, and potentially higher yields and purity.

Enantioselective and Stereoselective Synthesis Considerations

The structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine itself is achiral, meaning it does not have enantiomers. Therefore, enantioselective synthesis is not a relevant consideration for the direct synthesis of this compound.

However, stereoselectivity becomes a critical factor in the derivatization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, particularly when it is used as a building block for chiral molecules. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, and the regioselectivity of this substitution can be influenced by various factors.

Research has shown that the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with amines can lead to a mixture of isomers. researchgate.net For instance, the addition of an amine can result in a 1:1 mixture of the 2-amino and 4-amino substituted products. researchgate.net To control this, Lewis acids have been employed to enhance the regioselectivity, favoring the formation of the 2-addition product with a ratio greater than 10:1. researchgate.net This demonstrates a strategy to achieve stereoselectivity in subsequent transformations of the target compound.

Derivatization Strategies of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The two chlorine atoms on the pyrimidine ring of 2,4-dichloro-5-(trifluoromethyl)pyrimidine are reactive sites that allow for a wide range of derivatization reactions. These reactions are primarily nucleophilic substitutions, where the chlorine atoms are displaced by other functional groups.

Common derivatization strategies include:

Amination: The chlorine atoms can be substituted by various amines to create a diverse library of aminopyrimidine derivatives. researchgate.netijacskros.com The selectivity of the substitution at the C2 or C4 position can be controlled by factors such as the nature of the amine and the use of catalysts like Lewis acids. researchgate.net

Reaction with Thiols and Alkoxides: Similar to amines, thiols and alkoxides can act as nucleophiles to displace the chlorine atoms, leading to the formation of thioether and ether derivatives, respectively.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules with new carbon-carbon bonds. sigmaaldrich.com This allows for the introduction of aryl or vinyl groups.

Hydrolysis: Under certain conditions, the chlorine atoms can be hydrolyzed to hydroxyl groups, leading to the formation of uracil derivatives. google.com

The ability to selectively functionalize the 2- and 4-positions makes 2,4-dichloro-5-(trifluoromethyl)pyrimidine a versatile scaffold for the synthesis of a wide array of compounds with potential applications in medicinal chemistry and agrochemicals. chemimpex.comchemimpex.com

Functionalization at Pyrimidine Ring Positions

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are the primary sites for functionalization through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is a critical aspect of its chemistry.

Nucleophilic Substitution: A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atoms. The substitution pattern can be controlled by the reaction conditions and the nature of the nucleophile. For instance, reactions with amines can lead to the formation of 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine or 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivatives. google.comresearchgate.net Sequential substitutions are also possible, allowing for the synthesis of 2,4-disubstituted pyrimidines with different functional groups. mdpi.combohrium.com

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl groups at the C4 position. mdpi.com The regioselectivity often favors substitution at the C4 position due to the electronic effects of the pyrimidine nitrogens and the trifluoromethyl group. mdpi.com However, the selectivity can be influenced by the choice of ligand and reaction conditions, with some systems showing unconventional selectivity. nih.govnih.gov

Below is a table summarizing selected functionalization reactions at the pyrimidine ring positions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

PositionReaction TypeReagent/CatalystProduct TypeReference(s)
C4Nucleophilic Substitution (Amination)Amines4-Amino-2-chloro-5-(trifluoromethyl)pyrimidines google.comresearchgate.net
C2Nucleophilic Substitution (Amination)Amines (with Lewis acid)2-Amino-4-chloro-5-(trifluoromethyl)pyrimidines google.comresearchgate.net
C4Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids, Pd Catalyst4-Aryl/Heteroaryl-2-chloro-5-(trifluoromethyl)pyrimidines mdpi.com
C2 & C4Sequential Nucleophilic SubstitutionTwo different nucleophiles2,4-Disubstituted-5-(trifluoromethyl)pyrimidines mdpi.combohrium.com

Regioselective and Chemoselective Modification Reactions

The differential reactivity of the C2 and C4 positions allows for highly regioselective and chemoselective modifications of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Regioselective Amination: The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with amines can yield a mixture of regioisomers. google.comresearchgate.net However, the use of Lewis acids can significantly enhance the selectivity for substitution at the C2 position, providing a pathway to 2-amino-4-chloropyrimidine (B19991) derivatives. google.comresearchgate.net Conversely, in many cases, nucleophilic attack preferentially occurs at the C4 position. researchgate.net For example, a method for the regioselective synthesis of 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid tert-butyl ester involves reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-amino-benzoic acid tert-butyl ester in the presence of a non-nucleophilic base. google.com

Chemoselective Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C4-chloro is generally more reactive than the C2-chloro. mdpi.com This inherent chemoselectivity allows for the selective functionalization of the C4 position while leaving the C2-chloro available for subsequent transformations. Microwave-assisted Suzuki coupling has been shown to be a highly efficient method for the regioselective synthesis of C4-substituted pyrimidines. mdpi.com

The table below highlights examples of regioselective and chemoselective reactions.

Reaction TypeConditionsMajor ProductSelectivityReference(s)
AminationAmine, non-nucleophilic base4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid tert.butyl esterHigh for C2 substitution google.com
AminationAmine, Lewis acid2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine>10:1 in favor of C2-addition researchgate.net
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, microwave4-Aryl-2-chloro-5-(trifluoromethyl)pyrimidineHigh for C4 substitution mdpi.com

Mechanistic Investigations of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Reactions

Understanding the mechanisms of the reactions involving 2,4-dichloro-5-(trifluoromethyl)pyrimidine is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates and Transition States

The reactions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, particularly nucleophilic aromatic substitution, proceed through the formation of Meisenheimer-like intermediates. The stability of these intermediates plays a key role in determining the regioselectivity of the reaction. The electron-withdrawing trifluoromethyl group at the C5 position deactivates the pyrimidine ring towards electrophilic attack but stabilizes the negatively charged intermediates formed during nucleophilic substitution.

In SNAr reactions, the attack of a nucleophile at either C2 or C4 leads to the formation of a tetrahedral intermediate. The relative energies of the transition states leading to these intermediates, as well as the stabilities of the intermediates themselves, dictate the observed regioselectivity. Quantum-chemical calculations have been employed to study the LUMO (Lowest Unoccupied Molecular Orbital) distribution in related dichloropyrimidines, which can provide insights into the preferred sites of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, the LUMO is often more localized at the C4 position, suggesting it is the more electrophilic site. wuxiapptec.com

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the reactivity and selectivity of transformations involving 2,4-dichloro-5-(trifluoromethyl)pyrimidine. While specific kinetic and thermodynamic data for this exact compound are not extensively reported in the provided search results, general principles from related systems can be applied.

The rate of nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the temperature. The relative rates of substitution at C2 and C4 can be determined through competition experiments. For example, the observation that amination can lead to a mixture of isomers indicates that the activation barriers for attack at both positions are comparable under certain conditions. researchgate.net

In the context of palladium-catalyzed cross-coupling, the reaction mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity is often determined in the oxidative addition step, where the palladium catalyst inserts into one of the C-Cl bonds. The preference for oxidative addition at C4 in Suzuki couplings of 2,4-dichloropyrimidines is a well-documented phenomenon. mdpi.com

Further detailed kinetic and computational studies would be beneficial to fully elucidate the factors controlling the reactivity and selectivity of this important synthetic building block.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural analysis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), offering detailed insights into its unique molecular framework.

High-resolution, one-dimensional NMR spectroscopy confirms the presence and chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides the most straightforward evidence for the pyrimidine (B1678525) ring's substitution pattern. In a deuterated acetone (B3395972) solvent (CD₃COCD₃), the spectrum for 2,4-dichloro-5-(trifluoromethyl)pyrimidine displays a single, sharp singlet at approximately δ 8.8 ppm. google.com This signal corresponds to the lone proton at the C6 position of the pyrimidine ring, and its singlet nature confirms the absence of adjacent protons. Product specifications from chemical suppliers consistently report that the ¹H-NMR spectrum is consistent with the expected structure. thermofisher.comavantorsciences.comthermofisher.com

¹³C NMR: While specific experimental data for the ¹³C NMR of this compound is not widely published, the expected spectrum can be predicted based on its structure. It would feature four distinct signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring and one signal for the trifluoromethyl carbon. The carbon bonded to the single proton (C6) would appear as a doublet due to ¹JCH coupling. The carbon attached to the trifluoromethyl group (C5) would appear as a quartet due to coupling with the three fluorine atoms. The two carbons bonded to chlorine atoms (C2 and C4) would have distinct chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluoromethyl (-CF₃) group. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine in deuterated acetone, the ¹⁹F NMR spectrum shows a signal at approximately -63.7 ppm. google.com This chemical shift is characteristic of a CF₃ group attached to an electron-deficient aromatic ring system.

NucleusSolventChemical Shift (δ)MultiplicityAttributionSource
¹HCD₃COCD₃8.8 ppmSinglet (s)H-6 google.com
¹⁹FCD₃COCD₃-63.7 ppmSinglet (s)-CF₃ google.com

While one-dimensional NMR provides foundational data, multi-dimensional NMR techniques are indispensable for mapping the precise connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy): In a COSY experiment for this molecule, no cross-peaks would be observed, as there is only a single, isolated proton with no other protons to couple with through two or three bonds. epfl.ch This lack of correlation further confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached. epfl.ch For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, this would show a single cross-peak connecting the proton signal at ~8.8 ppm to the C6 carbon resonance in the ¹³C spectrum, definitively assigning the C6 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. epfl.ch This is particularly useful for assigning quaternary carbons (those without attached protons). epfl.ch For this compound, the H6 proton would show correlations to the adjacent carbons: C5 (which bears the -CF₃ group) and C4 (which bears a chlorine atom). Furthermore, HMBC can show correlations from the fluorine atoms to C5 and potentially to C4 and C6, providing a comprehensive map of the molecular skeleton.

Although specific experimental 2D NMR data for this compound are not publicly documented, the application of these techniques is a standard procedure for unambiguous structure confirmation in medicinal and agrochemical research.

Solid-state NMR (ssNMR) is a powerful method for characterizing chemical structures in the solid phase, providing information on polymorphism (different crystalline forms) and the structure of amorphous materials. It can detect differences in molecular packing and conformation that are averaged out in solution-state NMR. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is described as a liquid or low melting solid, ssNMR could be used to study its crystalline form at low temperatures. thermofisher.comavantorsciences.com However, there are no publicly available research findings detailing the use of solid-state NMR for the analysis of this specific compound.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Mass Spectrometry (MS) Investigations

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is C₅HCl₂F₃N₂. thermofisher.com HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass, confirming the molecular formula with high confidence. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved, further validating the structure. While a patent document reports an Electrospray Ionization (ESI) mass spectrometry result showing a peak at m/z 216 corresponding to the [M-1]⁻ ion, this represents a low-resolution measurement. google.com

ParameterValueSource
Molecular FormulaC₅HCl₂F₃N₂ thermofisher.com
Molecular Weight (g/mol)216.97 thermofisher.com
Calculated Exact Mass215.9472Calculated
Observed ESI-MS Ion[M-1]⁻ at m/z 216 google.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. dokumen.pub For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the molecular ion would be selected and subjected to collision-induced dissociation. Although specific MS/MS studies on this compound are not detailed in the searched literature, predictable fragmentation pathways would include the loss of a chlorine atom, the cleavage of the trifluoromethyl group, or the fragmentation of the pyrimidine ring itself. libretexts.org Analysis of these fragments provides conclusive evidence for the identity and arrangement of the various substituents on the pyrimidine core. This technique is routinely used to distinguish between isomers, which might have identical molecular weights but different structures and, therefore, different fragmentation patterns. researchgate.net

Isotopic Labeling in MS Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to track the transformation of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can follow the path of the label from reactant to product. researchgate.netdoi.org Mass spectrometry detects the mass shift corresponding to the incorporated isotope, allowing for the unambiguous identification of bond formations and cleavages. doi.org

In the context of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, isotopic labeling can be employed to investigate its reactivity, particularly in nucleophilic substitution reactions where the two chlorine atoms are displaced. For example, to study the regioselectivity of a substitution reaction, a synthesis could be performed using a pyrimidine precursor enriched with ¹⁵N. The subsequent analysis of the product fragments in a tandem MS (MS/MS) experiment would reveal which nitrogen atom is retained in a specific fragment, thereby clarifying the reaction pathway. researchgate.net

Similarly, using deuterated nucleophiles or solvents would help determine the role of proton transfer steps during a reaction. researchgate.net The use of stable isotope-assisted metabolomics provides a framework for how labeled precursors can be traced through complex networks, a strategy that can be adapted to study the metabolic fate or degradation pathways of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in biological systems. acs.org The ability to differentiate isotopologues with high-resolution mass spectrometry is crucial for these studies. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making the resulting spectrum a unique molecular fingerprint.

Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally useful tool for identifying the functional groups present in a compound. For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, quality control specifications confirm that its infrared spectrum is consistent with its known structure. avantorsciences.comthermofisher.com

The key functional groups—the pyrimidine ring, the C-Cl bonds, and the C-F bonds of the trifluoromethyl group—give rise to characteristic absorption bands. Based on data from similar halogenated pyridine (B92270) and pyrimidine compounds, the expected vibrational frequencies can be predicted. nist.govresearchgate.net

Table 1: Predicted FT-IR Frequencies for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Wavenumber (cm⁻¹) Vibrational Mode Description
3100-3000 C-H Stretch Aromatic C-H stretch of the single proton on the pyrimidine ring.
1600-1550 C=N, C=C Stretch Pyrimidine ring stretching vibrations. These are characteristic of aromatic heterocyclic systems. researchgate.net
1450-1350 Ring Skeletal Vibrations In-plane skeletal vibrations of the pyrimidine ring.
1350-1100 C-F Stretch Strong, characteristic absorptions from the symmetric and asymmetric stretching of the C-F bonds in the -CF₃ group. researchgate.net
800-600 C-Cl Stretch Stretching vibrations of the two carbon-chlorine bonds. The exact position depends on the substitution pattern.

This table is generated based on characteristic frequencies for the specified functional groups and data from analogous compounds.

Molecular Vibrational Mode Analysis by Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Raman spectroscopy would be particularly effective for observing the symmetric breathing mode of the pyrimidine ring and vibrations associated with the C-Cl and C-F bonds. Analysis of related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) shows that ring breathing modes appear as strong bands in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Active Modes for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Wavenumber (cm⁻¹) Vibrational Mode Description
1600-1550 C=N, C=C Stretch Pyrimidine ring stretching vibrations, often strong in both Raman and IR. researchgate.net
1010-980 Ring Breathing Mode A symmetric vibration involving the entire pyrimidine ring, typically strong and sharp in the Raman spectrum. researchgate.net
800-600 C-Cl Stretch Symmetric C-Cl stretching modes are expected to be Raman active.

This table is generated based on characteristic Raman shifts for the specified functional groups and data from analogous compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules by several orders of magnitude (up to 10¹¹). wikipedia.orgclinmedjournals.org This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. mdpi.com The two primary mechanisms for this enhancement are electromagnetic enhancement, arising from localized surface plasmon resonance, and chemical enhancement, involving charge-transfer between the molecule and the metal surface. wikipedia.orgclinmedjournals.org

While no specific SERS studies on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are documented, the technique has been successfully applied to pyrimidine and its derivatives. nih.govacs.org In a hypothetical SERS analysis, the pyrimidine molecule would likely adsorb onto a silver or gold nanoparticle surface via the lone pair electrons of its nitrogen atoms. This interaction would lead to a significant enhancement of the vibrational modes, especially those of the pyrimidine ring. The strong enhancement allows for the detection of the compound at extremely low concentrations, making SERS a powerful tool for trace analysis in various applications. clinmedjournals.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state.

Electronic Absorption Characteristics and Chromophore Analysis

The chromophore in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is the pyrimidine ring itself. Like other aromatic and heteroaromatic systems, it undergoes characteristic electronic transitions. The primary transitions expected for the pyrimidine ring are:

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital.

The substituents on the pyrimidine ring—the two chlorine atoms and the trifluoromethyl group—act as auxochromes and significantly modulate these transitions. ijcrt.org

Chlorine atoms: As electron-withdrawing groups with available lone pairs, they can cause a bathochromic (red) shift in the π → π* transitions due to resonance effects and a hypsochromic (blue) shift in the n → π* transitions due to their inductive effect, which lowers the energy of the non-bonding orbitals.

Trifluoromethyl group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence is expected to influence the energy levels of the molecular orbitals, typically causing a hypsochromic shift in the absorption bands compared to an unsubstituted pyrimidine. ijcrt.org

Studies on similarly substituted pyrimidines confirm that the electronic spectra are governed by this interplay of substituent effects. ijcrt.orgorientjchem.org The polarity of the solvent can also induce spectral shifts (solvatochromism) by differentially stabilizing the ground and excited states. ijcrt.orgorientjchem.org

Table 3: Predicted Electronic Transitions for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Transition Type Expected Wavelength Region (nm) Relative Intensity Description
π → π* 200 - 280 High Corresponds to the main absorption bands of the substituted pyrimidine chromophore. orientjchem.org

This table is generated based on general principles of UV-Vis spectroscopy for substituted pyrimidines.

Solvent Effects on UV-Vis Spectra

The ultraviolet-visible (UV-Vis) spectrum of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is influenced by the solvent environment, a phenomenon known as solvatochromism. The absorption bands in the UV-Vis spectrum, which typically arise from n→π* and π→π* electronic transitions within the pyrimidine ring, can shift in wavelength (λ_max) and intensity in response to solvent polarity.

Generally, polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to spectral shifts. For instance, in polar protic solvents like ethanol (B145695) or water, hydrogen bonding can occur with the nitrogen atoms of the pyrimidine ring, affecting the energy of the n-orbitals. This often results in a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions may exhibit a bathochromic (red) shift in polar solvents, which tend to stabilize the more polar excited state. A related compound, 2,4-dichloro-5-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)pyrimidine, shows a maximum absorption at 264 nm in ethanol, indicating the region of UV activity for this class of compounds. google.com

The study of these solvent effects provides valuable information about the electronic structure of the molecule and its interactions with its immediate surroundings. ijiset.com A systematic investigation would involve recording the UV-Vis spectra in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile (B52724), DMSO) and polar protic (e.g., ethanol, water).

Table 1: Hypothetical UV-Vis Spectral Data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Various Solvents

SolventPolarity IndexTransition TypeExpected λmax (nm) Shift
Hexane0.1n→πBaseline
Acetonitrile5.8n→πHypsochromic (Blue Shift)
Ethanol4.3n→πHypsochromic (Blue Shift)
Water10.2n→πStrong Hypsochromic Shift
Hexane0.1π→πBaseline
Acetonitrile5.8π→πBathochromic (Red Shift)
Ethanol4.3π→πBathochromic (Red Shift)
Water10.2π→πStrong Bathochromic Shift

X-ray Diffraction (XRD) Analysis for Crystalline Structure

X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in solid materials. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which can exist as a crystalline solid, XRD methods are used to define its crystal structure, identify different polymorphic forms, and ensure quality control. researchgate.netrigaku.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Studies on derivatives, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, which is formed from the reaction of the parent compound with 1H-pyrazole, have been successfully characterized using SC-XRD. iucr.orgresearchgate.net The analysis of this derivative confirmed that substitution occurred at the C4 position of the pyrimidine ring and revealed that the molecule is nearly planar. iucr.org Such studies provide invaluable insight into the reactivity and structural properties of the pyrimidine core. The crystal data obtained for the parent compound and its derivatives are critical for understanding intermolecular interactions, such as stacking, which dictate the crystal packing.

Table 2: Crystal Data for 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine iucr.org

ParameterValue
Chemical FormulaC₈H₄ClF₃N₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5776 (3)
b (Å)7.7117 (4)
c (Å)21.8335 (12)
V (ų)939.12 (9)
Z4
Temperature (K)100

Powder X-ray Diffraction for Polymorphism and Amorphous Content Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rigaku.com Different polymorphs of a substance can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and quantify polymorphic forms in a bulk sample. mdpi.comresearchgate.net

Each crystalline form of 2,4-dichloro-5-(trifluoromethyl)pyrimidine will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). In a manufacturing setting, PXRD is used as a quality control tool to ensure batch-to-batch consistency of the desired polymorphic form and to detect the presence of any unwanted polymorphs or amorphous content. mdpi.com For quantitative analysis, a calibration curve can be constructed by preparing mixtures with known weight percentages of different polymorphs and measuring the intensity of characteristic, non-overlapping peaks. mdpi.com This allows for the detection and quantification of polymorphic impurities, even at low levels.

Hyphenated and Chromatographic-Spectroscopic Analytical Method Development

Chromatographic techniques are fundamental for separating components in a mixture, while spectroscopic detectors provide identification and quantification. The development of robust chromatographic methods is crucial for assessing the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and for profiling any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, HPLC methods are used to monitor the progress of its synthesis and to quantify its purity in the final product. google.com

Method development typically involves optimizing several parameters to achieve good resolution between the main compound and any impurities. researchgate.net A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often run in a gradient mode to ensure the elution of compounds with a range of polarities. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification. researchgate.net A wavelength of 220 nm has been used for monitoring reactions involving this compound. google.com Validation of the method would include assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 3: Typical Parameters for HPLC Method Development

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmSeparation based on hydrophobicity
Mobile Phase Acetonitrile / Water (Gradient)Elution of a range of analytes
Flow Rate 1.0 mL/minOptimize separation and run time
Column Temperature 30 °CEnsure reproducible retention times
Injection Volume 10 µLIntroduce sample onto the column
Detector Diode-Array Detector (DAD)Quantification and peak purity analysis
Wavelength 220 nm or 260 nmMonitor absorbance of the pyrimidine ring

Gas Chromatography (GC) Techniques for Volatile Analysis and Impurity Profiling

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. It is used to determine the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and to identify and quantify volatile impurities, including residual solvents from the synthesis process. avantorsciences.comthermofisher.com Purity specifications for this compound often cite a minimum purity of >98.0% as determined by GC. tcichemicals.com

A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column. The separation is based on the compounds' boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. For impurity identification, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing structural information on the separated components. Method development includes optimizing the oven temperature program to ensure adequate separation of all volatile components within a reasonable analysis time. bibliotekanauki.pl

Table 4: Typical Parameters for GC Method Development bibliotekanauki.pl

ParameterTypical SettingPurpose
Column DB-5 or similar (5% Phenyl-methylpolysiloxane)General purpose separation
Carrier Gas Nitrogen or HeliumMobile phase to carry analytes
Injector Temperature 240 °CEnsure complete vaporization of sample
Detector Temperature 260 °C (FID)Maintain analytes in gas phase
Oven Program Initial Temp: 50°C, Ramp to 250°CSeparate compounds by boiling point
Injection Mode SplitPrevent column overloading
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Quantification and/or identification

Coupling of Chromatography with Mass Spectrometry (e.g., LC-MS, GC-MS)

The hyphenation of chromatographic techniques with mass spectrometry represents a powerful approach for the analysis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity, making them indispensable for the identification, quantification, and purity assessment of this halogenated pyrimidine derivative.

Gas chromatography is frequently cited by commercial suppliers as the primary method for determining the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. tcichemicals.comthermofisher.com The compound's volatility and thermal stability make it well-suited for GC analysis. In a typical GC-MS setup, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

Several suppliers specify the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as determined by GC. For instance, some sources indicate a purity of ≥96.0%, while others report a higher purity of >98.0%. tcichemicals.comthermofisher.comavantorsciences.com This demonstrates the utility of GC in quality control for this compound. The selection of an appropriate GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving optimal separation from any impurities or starting materials.

While less commonly detailed in publicly available literature for this specific compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable analytical tool, particularly for monitoring reaction progress and for the analysis of less volatile derivatives. In LC-MS, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This technique is particularly useful for analyzing reaction mixtures without extensive sample preparation. For instance, the progress of nucleophilic substitution reactions involving halogenated pyrimidines can be effectively monitored by observing the disappearance of the starting material and the appearance of the product peaks in the LC-MS chromatogram.

The mass spectrometric detection in both GC-MS and LC-MS provides structural information that is crucial for unambiguous identification. The isotopic pattern characteristic of chlorine-containing compounds (due to the presence of ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum of 2,4-dichloro-5-(trifluoromethyl)pyrimidine would be a key identifier.

The table below summarizes the typical analytical parameters and findings from chromatographic-mass spectrometric analyses of 2,4-dichloro-5-(trifluoromethyl)pyrimidine based on available data.

Analytical Technique Parameter Finding/Specification Reference(s)
Gas Chromatography (GC)Purity≥96.0% thermofisher.comavantorsciences.com
Purity>98.0% tcichemicals.com
ConfirmationConforms to structure avantorsciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS)ApplicationMonitoring reaction progress
ConfirmationUsed for compound identification bldpharm.com

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure and reactivity.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

The electronic structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) is significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group attached to the pyrimidine (B1678525) ring. These substituents are expected to lower the energy levels of the molecular orbitals.

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's reactivity and electronic transitions. For analogous compounds like 2,4-dichloro-5-(thiophen-3-yl)pyrimidine, the LUMO is primarily located on the pyrimidine core, a characteristic likely shared by the title compound due to its electron-deficient nature. A precise HOMO-LUMO gap calculation for 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which would indicate its kinetic stability and the energy required for electronic excitation, is not available in published literature.

Reactivity Prediction and Reaction Path Calculations

The electronegative substituents on the pyrimidine ring are predicted to create electrophilic sites, making the compound susceptible to nucleophilic substitution reactions. Studies on similar 2,4-dichloropyrimidine (B19661) systems indicate that the chlorine atoms at the C2 and C4 positions are the most likely sites for nucleophilic attack. mdpi.com However, for 2,4-dichloro-5-(trifluoromethyl)pyrimidine specifically, it has been noted that the addition of amines can result in a mixture of isomers, suggesting a complex reactivity profile that could be elucidated through detailed reaction path calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, which are invaluable for the structural characterization of a compound. While experimental spectroscopic data such as ¹H-NMR and infrared spectra are confirmed to be consistent with the structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, detailed theoretical predictions of its NMR chemical shifts and vibrational frequencies have not been published. thermofisher.com For similar molecules, methods like the Gauge-Independent Atomic Orbital (GIAO) are used for accurate NMR shift predictions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure, conformational flexibility, and interactions of a molecule.

Conformational Analysis and Energy Landscapes

Due to the largely planar and rigid nature of the pyrimidine ring, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is expected to have a relatively simple conformational landscape. The primary conformational flexibility would arise from the rotation of the trifluoromethyl group. A detailed analysis of the rotational energy barrier of the C-CF₃ bond would provide valuable information about the molecule's preferred conformation and its dynamics at different temperatures. However, such a study is not currently available.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine would be governed by a combination of dipole-dipole interactions, owing to the polar C-Cl and C-F bonds, and weaker van der Waals forces. The presence of halogen atoms also introduces the possibility of halogen bonding. Understanding these interactions is key to predicting the compound's behavior in different solvents and its crystal packing. While the importance of solvent effects is acknowledged in computational studies of related compounds, specific modeling of these effects for 2,4-dichloro-5-(trifluoromethyl)pyrimidine has not been reported.

Basic Computed Properties

While detailed theoretical studies are lacking, basic computational data is available from public databases.

PropertyValueSource
Molecular Formula C₅HCl₂F₃N₂PubChem nih.gov
Molecular Weight 216.97 g/mol PubChem nih.gov
XLogP3-AA 3PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov
Polarizability 14.7 ųEPA CompTox Dashboard epa.gov
Henry's Law Constant 4.17e-3EPA CompTox Dashboard epa.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target.

Methodology:

The general methodology for molecular docking studies involving pyrimidine derivatives, including structures similar to 2,4-dichloro-5-(trifluoromethyl)pyrimidine, typically involves several key steps. Initially, the three-dimensional structures of the ligand and the target protein are prepared. This may involve optimization of the ligand's geometry using quantum chemical methods like Density Functional Theory (DFT). researchgate.net For the protein, hydrogen atoms are usually added, and any co-crystallized ligands or water molecules might be removed.

Software such as AutoDock Vina is commonly employed for performing the docking calculations. researchgate.net These programs explore a wide range of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. researchgate.netresearchgate.net The result is a set of predicted binding modes, with the lowest energy conformations considered the most likely. researchgate.net

Theoretical Binding Modes:

While specific docking studies for 2,4-dichloro-5-(trifluoromethyl)pyrimidine are not extensively detailed in the provided results, studies on related pyrimidine derivatives offer insights into potential binding interactions. For instance, in the context of enzyme inhibition, the pyrimidine core can form crucial hydrogen bonds with amino acid residues in the active site. mdpi.com The chlorine atoms and the trifluoromethyl group of MFCD04065548 are expected to play significant roles in modulating binding affinity and specificity. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrimidine ring and participate in hydrophobic or specific fluorine-protein interactions. mdpi.com

In studies of pyrimidine derivatives targeting enzymes like VEGFR-2, interactions often involve hydrogen bonding with key residues such as Cys1045. mdpi.com The dichlorophenyl moiety in some inhibitors has been shown to increase binding affinity. mdpi.com For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the two chlorine atoms provide potential sites for halogen bonding and other interactions, while the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are favorable characteristics for kinase inhibitors.

Table 1: Potential Interactions in Molecular Docking
Functional GroupPotential Interaction TypeSignificance
Pyrimidine RingHydrogen Bonding, π-π StackingCore scaffold interaction with protein backbone or side chains.
Chlorine AtomsHalogen Bonding, Hydrophobic InteractionsDirectional interactions that can enhance binding affinity and specificity.
Trifluoromethyl GroupHydrophobic Interactions, Fluorine-Protein InteractionsIncreases lipophilicity and metabolic stability; can form specific contacts with the protein. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Affinity Relationships (SAFIR) Methodologies

QSAR and SAFIR are computational methods that correlate the chemical structure of compounds with their biological activity or binding affinity, respectively. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that encode various aspects of a molecule's structure. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For halogenated pyrimidine derivatives, software like DRAGON can be used to calculate a large number of descriptors. nih.gov

The next crucial step is descriptor selection, where a subset of the most relevant descriptors is chosen to build the predictive model. nih.gov This is essential to avoid overfitting and to create a model that is both simple and has good predictive power. u-strasbg.fr Techniques like the bee algorithm have been successfully used to select the most effective descriptors for halogenated pyrimidine derivatives. nih.gov

Once the descriptors are selected, a mathematical model is developed to relate these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common methods used for this purpose. nih.gov The performance of the developed QSAR model is evaluated using various statistical parameters, including the correlation coefficient (R²), root mean square error (RMSE), and the results of cross-validation (e.g., leave-one-out Q²). nih.govnih.gov For a series of halogenated pyrimidine derivatives, a QSAR model developed using a bee algorithm for descriptor selection achieved a high correlation coefficient (R² = 0.9627) and good predictive ability as confirmed by leave-one-out cross-validation (Q² = 0.9297). nih.gov

Table 2: Key Steps in QSAR Model Development for Pyrimidine Derivatives
StepDescriptionExample Tools/Methods
Data Set PreparationCollection of a series of compounds with known biological activities.Literature, internal databases.
Descriptor CalculationGeneration of numerical representations of molecular structures.DRAGON software, CDK descriptors. nih.govtum.de
Descriptor SelectionChoosing the most relevant descriptors to build the model.Bee algorithm, genetic algorithm, stepwise regression. nih.govnih.gov
Model BuildingEstablishing a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.gov
Model ValidationAssessing the statistical significance and predictive power of the model.Internal validation (cross-validation), external validation (test set). nih.govu-strasbg.fr

Computational methods are also employed to predict the environmental fate of chemicals, such as their biodegradability. Structure-Biodegradability Relationships (SBRs) aim to correlate a compound's chemical structure with its susceptibility to biodegradation. rsc.org

For fluorinated compounds, their persistence in the environment is a concern. acs.org The presence of fluorine atoms can significantly impact a molecule's biodegradability. nih.gov Enzymes like fluoroacetate (B1212596) dehalogenases are capable of cleaving carbon-fluorine bonds, which is a crucial step in the degradation of some fluorinated organic pollutants. nih.gov

Predictive models for biodegradability can be developed using similar principles to QSAR. By compiling a dataset of compounds with known biodegradability data, it is possible to identify structural fragments or physicochemical properties that are associated with either persistence or ready biodegradability. rsc.org For fluorinated pyrimidines, the position and number of fluorine atoms, as well as the presence of other functional groups, would be important descriptors to consider in an SBR model. While specific SBR studies on 2,4-dichloro-5-(trifluoromethyl)pyrimidine were not found, the general understanding is that highly halogenated and compact structures can be more resistant to microbial degradation.

Descriptor Selection and Predictive Model Development

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are powerful computational strategies used in the early stages of drug discovery to identify promising lead compounds from large chemical databases.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the knowledge of known active compounds. One such technique is similarity-based virtual screening, where a database of compounds is searched for molecules that are structurally similar to a known active compound. mdpi.com This approach was used to screen a virtual library of 320 substituted pyrimidines to identify potential antituberculosis agents. mdpi.com

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target. Molecular docking, as described earlier, is a primary tool for structure-based screening. drugdesign.org A virtual library of compounds can be docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. This approach was successfully used to screen a library of diaminopyrimidines to identify novel and soluble inhibitors. drugdesign.org

De novo design is a computational approach that aims to design novel molecules with desired properties from scratch. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

For pyrimidine derivatives, de novo design strategies can be employed to explore novel chemical space and generate new scaffolds. nih.gov One strategy involves a "deconstruction-reconstruction" approach where a complex pyrimidine-containing structure is broken down into simpler fragments, which are then used to build new, diverse heterocyclic analogues. nih.gov This can be particularly useful for generating chemical libraries for structure-activity relationship (SAR) studies. nih.gov DNA-encoded library technology (DELT) is another powerful platform for generating and screening vast libraries of compounds, and it has been applied to pyrimidine-focused libraries to identify potent inhibitors. figshare.comnih.govacs.org

Ligand-Based and Structure-Based Virtual Screening Approaches

Cheminformatics and Data Mining Applications

Cheminformatics and data mining have become indispensable tools for navigating the vast chemical space of pyrimidine derivatives. By leveraging large datasets and computational algorithms, researchers can identify structure-activity relationships (SAR), predict properties, and design novel compounds with desired characteristics. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, with its distinct electronic and steric features imparted by the chloro and trifluoromethyl substituents, serves as a pertinent example within this data-driven landscape.

Large-Scale Data Analysis of Pyrimidine Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and approved drugs. nih.gov This prevalence has led to the inclusion of hundreds of thousands of pyrimidine derivatives in large chemical databases such as ChEMBL, PubChem, and ZINC. ontosight.aiontosight.ai Large-scale analysis of these databases allows researchers to discern patterns and trends that correlate specific substitution patterns with biological activities.

High-throughput screening (HTS) campaigns and, more recently, DNA-encoded library technology (DELT) have been instrumental in generating massive amounts of data on pyrimidine-based compounds. nih.govupenn.edu DELT, in particular, enables the rapid synthesis and screening of libraries containing millions to billions of molecules, where each compound is tagged with a unique DNA barcode for identification. nih.gov Analysis of these large datasets often involves clustering compounds based on structural similarity and correlating these clusters with screening outcomes. For instance, a study on pyrimidine-focused DNA-encoded libraries successfully identified potent binders for the protein BRD4, validating the utility of this approach. nih.gov

The structural attributes of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are highly relevant in this context. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group significantly influences the electron distribution of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. researchgate.net This reactivity is a key feature exploited in the synthesis of diverse compound libraries. Data mining studies on such halogenated pyrimidines help in understanding the regioselectivity of these reactions and the impact of different substituents on biological targets. researchgate.net

Table 1: Representative Data from Large-Scale Analysis of Pyrimidine-Based Libraries This table is a representative example based on findings in the cited literature and illustrates the type of data generated from large-scale analyses.

Library Type Analytical Approach Key Structural Insights Associated Finding/Target Citation
Diversity-Oriented Pyrimidine Library Bemis-Murcko Clustering & 3D-Pharmacophore Modeling Identification of diverse scaffolds covering a broad chemical space. General 'hit' finding for various biological receptors. chemdiv.com
DNA-Encoded Pyrimidine Library Affinity Selection & Sequencing Importance of substituent positions and chemoselectivity for target binding. Identification of nanomolar inhibitors for BRD4. nih.gov
Nucleoside Analogue Library 2D Fingerprint Similarity Diversity of purine (B94841) and pyrimidine classes. Screening for antiviral agents and cysteine protease inhibitors. upenn.edu
Public Database (e.g., ChEMBL) Quantitative Structure-Activity Relationship (QSAR) Correlation of specific substitutions (e.g., C-5 position) with antiproliferative activity. Anticancer research, particularly for cervical cancer cell lines. mdpi.com

Predictive Modeling for Chemical Space Exploration

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful method for exploring the chemical space around a lead compound like 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. jrespharm.com QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. This allows for the virtual screening of novel, un-synthesized derivatives, prioritizing those with the highest predicted potency and guiding synthetic efforts. mdpi.com

The development of a QSAR model involves several key steps:

Dataset Preparation: A set of structurally related pyrimidine derivatives with experimentally measured biological activity is compiled. japsonline.com The dataset is typically divided into a training set for building the model and a test set for validating its predictive power. japsonline.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, atomic charges). jrespharm.comnih.gov For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, important descriptors would quantify the effects of its halogenation, such as electrostatic potential and lipophilicity (XLogP3). nih.gov

Model Generation and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) are used to create an equation linking the descriptors to the activity. researchgate.net The model's robustness and predictive ability are assessed using statistical metrics like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²). nih.govthieme-connect.com

For halogenated pyrimidines, QSAR studies have successfully predicted their activity as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov In such models, descriptors related to the electronic nature of the substituents are often critical. The trifluoromethyl group in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, for example, is known to enhance metabolic stability and lipophilicity, properties that are captured by specific QSAR descriptors and can be correlated with improved biological performance. vulcanchem.com

Table 2: Example of a Predictive QSAR Model for Pyrimidine Derivatives This table is a representative example based on published QSAR studies on pyrimidine derivatives and illustrates the components of a predictive model.

Model Type Target Key Descriptors Statistical Validation Reference
Multiple Linear Regression (MLR) Antimalarial Activity (Pf-DHFR-TS) Atomic Charges (qC7, qC9, q12, qC13), LUMO Energy Equation: Log pMIC = 10.441 - 16.769(qC7) - 15.880(qC9) + 5.809(qC12) + 10.612(qC13) + 114.506(LUMO) jrespharm.com
Comparative Molecular Field Analysis (CoMFA) AXL Kinase Inhibition Steric Fields, Electrostatic Fields q² = 0.663, R² = 0.998 japsonline.comthieme-connect.com
Bee Algorithm-MLR Human DHODH Inhibition Various DRAGON descriptors Training Set R² = 0.9596, Test Set R² = 0.9185 nih.gov
Machine Learning (QSAR) Antiproliferative Activity (HeLa cells) Forward selection of molecular descriptors Blind validation correctly predicted the most active newly synthesized compound. mdpi.com

Through these predictive models, the vast chemical space of potential pyrimidine derivatives can be explored efficiently, allowing researchers to design new molecules with optimized properties for a range of applications.

Molecular and Cellular Mechanism Investigations of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

In Vitro Cellular Assays and Pathway Modulation

While specific in vitro studies for 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) are not documented, pyrimidine-based structures are central to many biologically active compounds, and their general mechanisms have been studied. The pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a key feature in molecules designed to interact with biological targets. mdpi.com

Cell-Free System Studies of Molecular Interactions

There are no specific cell-free system studies published for 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Generally, such assays are used to determine if a compound can directly interact with isolated molecular targets like enzymes or receptors, independent of cellular environments. For instance, pyrimidine derivatives are often screened in cell-free assays against target enzymes such as kinases to assess binding. The trifluoromethyl group can enhance hydrophobic interactions with biological targets, a property that would be quantifiable in cell-free binding assays.

Mechanistic Analysis in Model Cell Lines

No specific mechanistic analyses for 2,4-dichloro-5-(trifluoromethyl)pyrimidine in model cell lines have been reported. Research on analogous compounds suggests that pyrimidine derivatives can modulate various cellular pathways. For example, certain trifluoromethyl-substituted pyrimidines have been investigated for their ability to inhibit enzymes crucial for DNA synthesis, such as thymidylate synthase. vulcanchem.com Studies in cell lines, like the HL-60 leukemia cell line, have been used to assess the cytotoxic effects of related dichloropyrimidine structures, where the presence and position of chlorine atoms were found to be critical for activity. vulcanchem.com However, no such data is available for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Studies on Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms of cellular uptake and the specific subcellular localization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine have not been investigated. For a compound to exert an intracellular effect, it must cross the cell membrane. Physicochemical properties such as lipophilicity, influenced by the trifluoromethyl and chloro groups, would play a crucial role in this process. vulcanchem.com For example, the related compound 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine (B11789819) is noted to have increased lipophilicity, potentially enhancing its tissue distribution and ability to cross cellular barriers. vulcanchem.com

Enzymatic Interactions and Inhibition Studies

The direct interaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with enzymes has not been a subject of detailed study. However, the pyrimidine scaffold is a well-known component of various enzyme inhibitors.

Enzyme Kinetic Analysis and Determination of Binding Affinities

There is no published enzyme kinetic data, such as IC₅₀ or Kᵢ values, for 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Determining these constants is a standard method for quantifying the potency of an enzyme inhibitor. nih.gov For context, other pyrimidine derivatives have been identified as potent inhibitors of various enzymes. For example, pyrimidine-based drugs have been developed to target viral RNA polymerase, and their inhibitory activities are well-characterized. mdpi.com The table below shows hypothetical data to illustrate how such findings would be presented, as no real data exists for the subject compound.

Target EnzymeAssay TypeInhibitorIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
Thymidylate SynthaseSpectrophotometricRelated Pyrimidine Analog AData Not AvailableData Not AvailableHypothesized Competitive
Kinase XFluorescenceRelated Pyrimidine Analog BData Not AvailableData Not AvailableHypothesized ATP-Competitive

Investigation of Allosteric Modulation Mechanisms

There is no evidence that 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been investigated as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. rsc.orgnih.gov The pyrimidine structure is found in a number of compounds identified as allosteric modulators for various G-protein coupled receptors (GPCRs), such as the glucagon-like peptide 1 (GLP-1) receptor. researchgate.net For instance, a pyrimidine derivative, 4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine, functions as a positive allosteric modulator (PAM) of the GLP-1 receptor. researchgate.net Such modulators are of interest because they can offer greater receptor-subtype selectivity compared to orthosteric ligands. rsc.org

Active Site Characterization and Ligand Binding Modes (e.g., through mutagenesis studies)

Specific active site characterization for a protein target directly binding 2,4-dichloro-5-(trifluoromethyl)pyrimidine is not extensively documented in publicly available literature. However, based on the known targets of its derivatives, inferences can be made about its potential ligand binding modes.

Derivatives of this compound are used to create inhibitors of various enzymes, particularly kinases. acs.orgresearchgate.net The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. The two chlorine atoms at the C2 and C4 positions are highly reactive and serve as key points for nucleophilic substitution, allowing for the attachment of various functional groups to build more complex and selective inhibitors. The regioselectivity of these substitutions can be influenced by catalysts like Lewis acids, which can direct additions to the C2 position. researchgate.net

The trifluoromethyl (-CF3) group at the C5 position is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. In a protein's active site, this group would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity. For instance, in derivatives of the related compound 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine, the trifluoromethyl group is suggested to mimic the adenine (B156593) ring of ATP, enabling competitive inhibition of kinases.

To definitively characterize an active site and the binding mode of a ligand like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, mutagenesis studies would be employed. By systematically mutating amino acid residues within a suspected binding pocket and measuring the subsequent changes in binding affinity or enzyme inhibition, researchers can identify the specific residues crucial for the interaction. However, no such specific mutagenesis data for MFCD04065548 has been published.

Receptor Binding and Signaling Pathway Elucidation

Direct receptor binding assays and detailed elucidation of specific signaling pathways modulated by 2,4-dichloro-5-(trifluoromethyl)pyrimidine are not described in the available scientific literature. The compound's primary role is as a scaffold, meaning the biological activity is engineered into the derivatives created from it.

The interaction dynamics and selectivity of compounds derived from this pyrimidine scaffold are critical to their function as therapeutic agents. For example, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease therapy. acs.orgpatsnap.com Selectivity in these inhibitors is achieved by optimizing the substituents that extend from the pyrimidine core to interact with unique regions of the LRRK2 active site, distinguishing it from other kinases. acs.org

The metabolic stability conferred by the trifluoromethyl group is a key feature that can contribute to a longer duration of action and improved pharmacokinetic profile in the resulting drug candidates. The interaction of the ligand with its target is typically non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

As specific molecular targets for 2,4-dichloro-5-(trifluoromethyl)pyrimidine have not been identified, no analyses of downstream signaling cascades have been performed. However, the known targets of its derivatives provide insight into the pathways that can be modulated.

LRRK2 Inhibition: Inhibitors derived from pyrimidine scaffolds block the kinase activity of LRRK2, which is known to phosphorylate Rab GTPases. patsnap.com By inhibiting this action, these compounds can modulate endocytic and secretory pathways, which are implicated in the pathology of Parkinson's disease. patsnap.com

CARM1 Inhibition: Analogues such as 2,4-dichloro-5-(furan-3-yl)pyrimidine are used in the synthesis of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is a transcriptional coactivator that methylates histones and other proteins, and its overexpression is linked to multiple cancers. nih.govuni.lu Inhibition of CARM1 can suppress tumor growth and modulate immune responses, affecting signaling pathways related to cell cycle progression and gene transcription. uni.luacs.org

The table below summarizes known biological targets for compounds that utilize a similar pyrimidine scaffold.

Derivative ClassTarget ProteinAssociated Disease/Process
Pyrrolo[2,3-d]pyrimidinesLRRK2Parkinson's Disease nih.govwipo.int
Aminobenzimidazole-pyrimidinesCDK1Cancer (Cell Cycle Regulation) researchgate.net
Pyrimidine-based diaminesCARM1Cancer, Immunology nih.govacs.org
Thieno-pyrimidinesVEGFR-2Cancer (Angiogenesis)

Ligand-Receptor Interaction Dynamics and Selectivity

Protein-Ligand Interaction Methodologies

A variety of biophysical and structural methods are essential for characterizing the interaction between a ligand like 2,4-dichloro-5-(trifluoromethyl)pyrimidine and its protein target.

Biophysical assays are fundamental to quantifying the binding of a ligand to a protein. These techniques provide crucial data on affinity, kinetics, and thermodynamics, which guide drug discovery and optimization.

Isothermal Titration Calorimetry (ITC): ITC is a solution-based technique that measures the heat released or absorbed during a binding event. It directly determines the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction without the need for labeling or immobilization.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique used to monitor biomolecular interactions. In a typical experiment, the target protein is immobilized on a sensor chip, and the ligand is flowed over the surface. SPR measures the change in the refractive index upon binding, allowing for the precise determination of association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).

The table below outlines the key parameters measured by these techniques.

TechniqueKey Parameters MeasuredThroughputLabeling Required
Isothermal Titration Calorimetry (ITC)KD, ΔH, ΔS, Stoichiometry (n)LowNo
Surface Plasmon Resonance (SPR)KD, kon, koffMedium to HighNo

Structural biology methods provide high-resolution, three-dimensional views of how a ligand binds to its target protein, offering invaluable insights for structure-based drug design.

X-ray Crystallography: This is the most established method for obtaining atomic-level structural information. It requires the protein-ligand complex to be crystallized. By diffracting X-rays, a map of electron density is generated, from which the precise orientation of the ligand in the active site and its specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with individual amino acid residues can be modeled.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and membrane proteins that are difficult to crystallize. Samples are flash-frozen in vitreous ice, and thousands of images of individual particles are averaged to reconstruct a 3D model. Recent advances have pushed the resolution of Cryo-EM into a range that can also resolve the binding modes of small molecule ligands.

These structural methods are essential for validating binding modes predicted by computational docking and for rationally designing new molecules with improved potency and selectivity.

Biophysical Techniques for Binding Analysis (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

Gene Expression and Proteomic Studies (Mechanism-focused)

Direct transcriptomic and proteomic studies on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are not currently available in published research. The following sections outline the methodologies that would be employed for such investigations and discuss the potential findings based on the activities of similar compounds.

A transcriptomic analysis would involve treating specific cell lines with 2,4-Dichloro-5-(trifluoromethyl)pyrimidine and subsequently sequencing the messenger RNA (mRNA) to observe changes in gene expression. This approach can reveal which cellular pathways are affected by the compound. For instance, studies on other pyrimidine derivatives have shown significant alterations in genes related to inflammation, cell cycle control, and DNA synthesis. nih.gov A structurally related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, has been identified as a potent inhibitor of NF-κB- and AP-1-mediated gene expression, which are key regulators of the inflammatory response.

Hypothetical Data on Gene Expression Changes:

Should such a study be conducted, one might hypothesize that 2,4-Dichloro-5-(trifluoromethyl)pyrimidine could modulate genes involved in pyrimidine metabolism and cell proliferation, given its structural similarity to precursors of nucleic acids. A hypothetical data table of such findings is presented below for illustrative purposes.

Gene SymbolGene NameFold Changep-valueBiological Process
TYMSThymidylate Synthetase-2.5<0.01Pyrimidine biosynthesis
DHODHDihydroorotate (B8406146) Dehydrogenase-1.8<0.05Pyrimidine biosynthesis
CDK1Cyclin Dependent Kinase 1-2.1<0.01Cell cycle regulation
CCNB1Cyclin B1-1.9<0.05Cell cycle regulation
NFKB1Nuclear Factor Kappa B Subunit 1-3.0<0.001Inflammatory response
IL6Interleukin 6-4.2<0.001Inflammatory response

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific transcriptomic data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is currently available.

Proteomic profiling utilizes techniques like mass spectrometry to identify and quantify the entire set of proteins (the proteome) in a cell or tissue sample following treatment with a compound. This can help in identifying the direct protein targets of the compound and understanding the downstream cellular response. For pyrimidine analogues, proteomic studies can reveal effects on enzymes involved in nucleotide metabolism or on kinases that regulate cellular signaling pathways. nih.gov

Chemical proteomic approaches using immobilized versions of pyrimidine-based kinase inhibitors have successfully identified numerous protein kinase targets, including both tyrosine and serine/threonine kinases. nih.gov This suggests that 2,4-Dichloro-5-(trifluoromethyl)pyrimidine could potentially interact with a range of cellular kinases.

Hypothetical Data on Protein Expression Changes:

A proteomic analysis of cells treated with 2,4-Dichloro-5-(trifluoromethyl)pyrimidine might reveal changes in the abundance of proteins involved in key cellular processes. A hypothetical data table is provided below to illustrate what such findings might look like.

ProteinUniProt IDFold Changep-valueCellular Function
Focal Adhesion Kinase 1P34152-2.8<0.01Cell adhesion, proliferation
Mitogen-activated protein kinase 1P27361-2.3<0.01Signal transduction
Proliferating cell nuclear antigenP12004-1.7<0.05DNA replication and repair
Caspase-3P42574+2.0<0.05Apoptosis

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific proteomic data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is currently available.

Research on Derivatives and Analogues of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Rational Design Principles for Novel 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786) Derivatives

The design of new molecules based on the 2,4-dichloro-5-(trifluoromethyl)pyrimidine scaffold employs several established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties.

Isosteric and bioisosteric replacement is a key strategy in drug design, involving the substitution of atoms or groups with others that have similar physical or chemical properties to enhance a desired biological activity or to mitigate undesirable properties. cambridgemedchemconsulting.com In the context of 2,4-dichloro-5-(trifluoromethyl)pyrimidine derivatives, this approach is widely used.

Scaffold and Chlorine Replacements: The pyrimidine (B1678525) ring itself can act as a bioisostere for other aromatic systems like the phenyl group, helping to improve pharmacokinetic properties. mdpi.com The two chlorine atoms at the C2 and C4 positions are highly reactive and serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net Replacing one or both chlorine atoms with different functional groups is a primary method for generating diversity. For instance, substituting the chlorine atoms with various amines, anilines, or thiols leads to a wide array of 2,4-disubstituted pyrimidine derivatives with diverse biological activities. mdpi.comnih.govbohrium.com Fused ring systems, such as thieno[2,3-d]pyrimidine (B153573) or pyrrolo[2,3-d]pyrimidine, are considered bioisosteres of the pyrimidine scaffold and are explored to create novel chemical entities, often with enhanced kinase inhibitory activity. vietnamjournal.rumolaid.comresearchgate.net

Trifluoromethyl (CF3) Group Modifications: The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule. Its electron-withdrawing nature enhances the reactivity of the pyrimidine ring toward nucleophilic substitution. researchgate.net Bioisosteric replacement of the CF3 group with other electron-withdrawing groups or halogens can modulate the compound's activity and properties. For example, replacing CF3 with a hydrogen atom or other small alkyl groups can be explored to understand its role in target binding. nih.gov In some contexts, CF3 can be a bioisostere for groups like SF5 or OCF3 to alter properties like herbicidal activity.

Scaffold hopping and fragment-based design are modern strategies to explore new chemical space and identify novel drug candidates.

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different, structurally distinct scaffold while retaining the essential three-dimensional arrangement of key binding groups. This can lead to compounds with novel intellectual property and potentially improved properties. For instance, starting from a known kinase inhibitor, the pyrimidine core of 2,4-dichloro-5-(trifluoromethyl)pyrimidine could be "hopped" to other heterocyclic systems like pyrazolo[1,5-a]pyrimidines, tetrahydropyrido[4,3-d]pyrimidines, or quinazolines, which are also known to be effective kinase inhibitor scaffolds. rsc.orgyangresearchlab.orgrsc.org This approach has been successfully used to design novel inhibitors for targets like the Smoothened (Smo) receptor and various kinases. yangresearchlab.org

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The 2,4-dichloro-5-(trifluoromethyl)pyrimidine core can be considered a valuable fragment for screening against various targets, particularly kinases, due to its ability to mimic the ATP molecule. rsc.org By identifying initial "hits," medicinal chemists can systematically build upon this core, adding substituents at the C2 and C4 positions to improve affinity and selectivity, guided by structural biology insights like X-ray crystallography. acs.org

Isosteric and Bioisosteric Replacements

Synthetic Routes and Chemical Libraries of Analogues

The generation of diverse libraries of 2,4-dichloro-5-(trifluoromethyl)pyrimidine analogues is crucial for exploring structure-activity relationships and identifying promising drug candidates.

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of compounds. nih.govuzh.ch The reactivity of the two chlorine atoms on the pyrimidine ring is central to these approaches.

Sequential Nucleophilic Aromatic Substitution (SNAr): The differential reactivity of the C2 and C4 chlorine atoms allows for the sequential addition of different nucleophiles. Typically, the C4 position is more reactive towards nucleophilic attack than the C2 position, although the presence of the electron-withdrawing CF3 group at C5 can sometimes alter this selectivity, or lead to mixtures. researchgate.net This differential reactivity enables a combinatorial approach where a diverse set of amines, thiols, or alcohols can be introduced at C4, followed by the introduction of a second set of nucleophiles at C2, leading to a large library of 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivatives. mdpi.combohrium.com

Solid-Phase and Fluorous Synthesis: To streamline the purification process in library synthesis, solid-phase or fluorous-phase techniques can be employed. acs.orgnih.govcapes.gov.br In solid-phase synthesis, the pyrimidine scaffold is attached to a resin, allowing for sequential reactions and easy purification by simple filtration and washing. nih.gov Similarly, fluorous synthesis involves tagging the pyrimidine core with a perfluoroalkyl group, which allows for easy separation of the tagged compound from non-tagged reagents and byproducts using a fluorous solid-phase extraction cartridge. nih.govcapes.gov.br These methods are highly efficient for creating large, diverse chemical libraries for high-throughput screening. acs.orgnih.gov

As knowledge of a biological target's structure and mechanism increases, the design of analogues becomes more focused and rational.

Structure-Based Drug Design: For many targets, such as protein kinases, high-resolution crystal structures are available, often with an inhibitor bound in the active site. rsc.org This structural information provides a detailed map of the binding pocket, highlighting key interactions. acs.org Researchers use this information to design analogues of 2,4-dichloro-5-(trifluoromethyl)pyrimidine that have substituents specifically chosen to form hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target protein, thereby increasing potency and selectivity. bohrium.comnih.gov For example, in designing EGFR inhibitors, specific aniline (B41778) and thiophene (B33073) carboxamide moieties were attached to the pyrimidine core to optimize interactions within the ATP-binding site. nih.gov

Covalent Inhibitors: In some cases, analogues are designed to form a covalent bond with a specific amino acid residue (often a cysteine) in the target protein's active site. acs.org This can lead to irreversible inhibition and prolonged duration of action. This is achieved by incorporating a reactive "warhead," such as an acrylamide (B121943) group, onto the pyrimidine scaffold. The pyrimidine core serves to position this warhead correctly within the active site to facilitate the covalent reaction. acs.org

Parallel Synthesis and Combinatorial Chemistry for Library Generation

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

SAR and SPR studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. nih.gov These studies systematically modify the structure of the lead molecule and evaluate how these changes affect its biological activity (SAR) and physicochemical properties (SPR).

For derivatives of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, SAR studies have been extensively used to develop potent inhibitors for various targets, particularly protein kinases like EGFR. nih.gov

Substituents at C2 and C4: The nature of the groups attached at the C2 and C4 positions of the pyrimidine ring is critical for activity. SAR studies have shown that the size, shape, and electronic properties of these substituents dramatically influence potency and selectivity. nih.gov For instance, in a series of EGFR inhibitors, attaching a substituted aniline at the C2 position and a substituted thiophene at the C4 position was found to be a fruitful strategy. nih.gov Further exploration revealed that specific substitutions on the aniline and thiophene rings could fine-tune the activity.

Role of the 5-Trifluoromethyl Group: The CF3 group at the C5 position is a key feature. SAR studies where this group is modified or replaced help to elucidate its role. In many cases, it contributes to binding affinity through favorable interactions with the target protein and enhances metabolic stability. nih.gov

Impact on Physicochemical Properties (SPR): Modifications to the parent scaffold also impact properties like solubility, lipophilicity, and metabolic stability. nih.gov For example, introducing polar groups can increase aqueous solubility, while the trifluoromethyl group generally increases lipophilicity. SPR studies aim to find a balance where the compound retains high potency while having a desirable pharmacokinetic profile.

Table 1: Example of Structure-Activity Relationship (SAR) for 5-(Trifluoromethyl)pyrimidine Derivatives as EGFR Inhibitors nih.gov

Compound IDC2-SubstituentC4-SubstituentR-Group on C4-Substituent's AcrylamideEGFR Kinase IC50 (µM)A549 Cell Line IC50 (µM)
9a 4-Benzoylamino-phenylamino3-(Methylcarbamoyl)thiophen-2-ylamino->10>50
9b 4-(2-Fluoro-benzoylamino)-phenylamino3-(Methylcarbamoyl)thiophen-2-ylamino-0.8215.3
9k 4-Propynoylamino-phenylamino3-(Methylcarbamoyl)thiophen-2-ylamino-0.151.34
9u 4-(3-(3-Fluorophenyl)acrylamido)phenyl)amino3-(Methylcarbamoyl)thiophen-2-ylamino3-Fluorophenyl0.0910.35

This table demonstrates how systematic changes to the substituents at the C2 position of the pyrimidine core influence inhibitory activity against both the isolated EGFR kinase and a cancer cell line. The data shows that moving from a simple benzoyl group (9a) to more complex and specific acrylamide moieties (9k, 9u) significantly improves potency.

Influence of Substituent Position and Electronic Effects on Molecular Interactions

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govbenthamdirect.com The core structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine features reactive chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. biosynth.com The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C5 position significantly impacts the electronic properties of the ring, enhancing lipophilicity and metabolic stability. vulcanchem.com

Studies on structure-activity relationships (SAR) have revealed key insights:

Halogen Substitutions: The chlorine atoms are critical for reactivity and can contribute to binding affinity. In some analogues, replacing chlorine with other halogens or functional groups drastically alters biological outcomes. For instance, comparisons between 5-chloro and 5-fluoro substituted derivatives have shown different levels of biological activity. researchgate.net

C5 Position Substituents: The -CF₃ group at C5 is a common feature in many bioactive pyrimidines, contributing to improved efficacy. jst.go.jp However, substituting this group can modulate activity; for example, introducing a methyl group at the 5-position has been shown to diminish fungicidal activity in certain derivatives. sioc-journal.cn

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at different positions can alter the molecule's ability to interact with targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org For example, QSAR studies on some pyrimidine derivatives highlight that electron-withdrawing groups at position 4 are important for stabilizing charge distribution. The presence of a hydroxyl group (a hydrogen bond donor) at position 2 was found to be crucial for binding to specific transcription factors.

Substituent GroupPosition(s)Influence on Molecular Properties and Interactions
-Cl (Chloro) C2, C4Enhances electrophilicity, facilitating nucleophilic substitution reactions. vulcanchem.com
-CF₃ (Trifluoromethyl) C5Increases lipophilicity and metabolic stability; acts as an electron-withdrawing group. vulcanchem.com
-OH (Hydroxyl) C2Acts as a hydrogen bond donor, crucial for binding to certain biological targets.
-CH₃ (Methyl) C5Can diminish fungicidal activity in certain analogue series. sioc-journal.cn
Phenoxy Group C4Associated with good fungicidal activity in specific derivatives. sioc-journal.cn

Impact of Conformational Flexibility on Receptor/Enzyme Recognition

The three-dimensional shape of a molecule, dictated by its conformational flexibility, is a critical determinant of its ability to bind to a biological target. rsc.org Both rigid and flexible conformations can be vital for the specific modulation of ligand-protein interactions. frontiersin.org

For pyrimidine analogues, the degree of rotational freedom around key chemical bonds can significantly affect their interaction with the binding sites of receptors or enzymes. nih.gov Research has shown that restricting the conformation of a molecule by incorporating rotatable bonds into a fused ring system can lock it into a more energetically favorable or "bioactive" conformation. nih.gov This pre-organization can lead to enhanced binding affinity and selectivity for the target. frontiersin.org

Conversely, in some contexts, a degree of molecular flexibility is advantageous. A flexible ligand can adapt its conformation to fit within the binding pocket of a receptor, a concept sometimes referred to as "induced fit". semanticscholar.org Molecular dynamics simulations have shown that the binding pockets of some biological targets, such as riboswitches, are themselves flexible and can accommodate various purine (B94841) and pyrimidine analogues. semanticscholar.org Therefore, the design of effective analogues involves a balance between conformational rigidity, which can reduce the entropic penalty of binding, and flexibility, which allows for optimal interaction with the target site. frontiersin.org

Development of Predictive Models for Analogues

To accelerate the discovery of new drug candidates and to better understand the relationship between chemical structure and biological activity, researchers increasingly rely on computational methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used for developing predictive models for analogues of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. nih.govresearchgate.net

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. preprints.org These models use molecular descriptors, which quantify various physicochemical properties like steric, electronic, and hydrophobic characteristics, to predict the activity of novel, untested compounds. mdpi.com

For pyrimidine derivatives, QSAR models have been successfully developed for a range of applications:

Anticancer Activity: Models have been created to predict the antiproliferative activity of trifluoromethyl-substituted pyrimidine derivatives against various cancer cell lines. researchgate.netmdpi.comnih.gov

Enzyme Inhibition: QSAR studies have been performed on pyrimidine analogues to predict their inhibitory activity against specific enzymes, such as cyclin-dependent kinase 2 (CDK2), which is a target in cancer therapy. nih.gov

Anti-inflammatory Activity: Predictive models have been used to identify structural features responsible for the anti-inflammatory effects of pyrimidine derivatives. bohrium.com

Machine learning algorithms, such as Support Vector Machines (SVM), are often employed in these studies to handle complex datasets and improve the predictive power of the models. preprints.orgmdpi.com These predictive models not only help in prioritizing the synthesis of the most promising analogues but also provide valuable insights into the key structural features required for a desired biological response. nih.govresearchgate.net

Comparative Mechanistic Studies of Analogues

Comparing the mechanisms of action of closely related pyrimidine analogues provides crucial insights into how subtle structural changes can lead to significant differences in biological effects.

Differential Interactions with Molecular Targets Across Analogues

While pyrimidine analogues may share a common structural core, minor modifications can lead them to interact differently with their molecular targets. tandfonline.com These differential interactions can manifest as variations in binding affinity, selectivity, and the specific biological pathway that is modulated.

For example, pyrimidine nucleoside analogues, which act as antimetabolites, can compete with natural pyrimidines. tandfonline.com However, individual compounds within this class can show preferential interactions with different intracellular targets, which may explain why some are more effective against rapidly growing tumors while others are better for more slowly progressing cancers. tandfonline.com

The nature of the substituent at a specific position can be a key determinant of target selectivity. Studies have shown that for oxazolo[5,4-d]pyrimidine (B1261902) derivatives, the introduction of a nitro (NO₂) group, an electron-withdrawing group, resulted in reduced activity against the VEGFR2 kinase, suggesting it may not be favorable for receptor binding in that specific scaffold. mdpi.com In another example, comparing 5-chloro versus 5-fluoro pyrimidine derivatives revealed that the 5-chloro compounds generally displayed more consistent biological activities. researchgate.net This highlights how a simple change from fluorine to chlorine can alter the interaction profile with biological targets, leading to different efficacy levels.

Analogue ClassStructural VariationDifferential Outcome/Target Interaction
Pyrimidine Nucleosides General structural differencesPreferential interaction with different intracellular targets, affecting efficacy against various tumor types. tandfonline.com
Oxazolo[5,4-d]pyrimidines Substitution with NO₂ groupReduced inhibitory activity against VEGFR2 kinase. mdpi.com
5-Halogenated Pyrimidines 5-Chloro vs. 5-Fluoro substituent5-Chloro derivatives showed more consistent biological activities in a specific series. researchgate.net

Pathway Divergence in Closely Related Structures

The concept of pathway divergence describes how structurally similar compounds can engage different or branching biochemical pathways, leading to distinct cellular outcomes. The synthesis of pyrimidines and related heterocycles like quinazolines, despite their apparent structural similarity, often requires surprisingly divergent synthetic strategies. acs.orgacs.org This principle of divergence also extends to their biological mechanisms.

Small molecule modulators derived from pyrimidine-based scaffolds can be designed to target complex biological systems like protein-protein interactions (PPIs). nih.govacs.org The development of diverse pyrimidine-embedded skeletons allows for the exploration of previously inaccessible chemical space. nih.govnih.gov A library of such diverse structures can yield compounds that, despite originating from a common pyrimidine core, modulate different PPIs or engage the same target in a different manner (e.g., competitive vs. allosteric inhibition).

Furthermore, in metabolic pathways, divergence is a known phenomenon. For instance, studies on the pyrimidine salvage pathway in different species have revealed that closely related organisms can exhibit divergence in substrate specificity, where one species can utilize a particular pyrimidine analogue for DNA synthesis while another cannot. nih.gov This suggests that even with conserved pathways, the enzymes or transporters involved may have evolved subtle differences in their active sites, leading to divergent processing of analogue compounds. This divergence is a key consideration in drug development, particularly for antimicrobial and anticancer agents, where the goal is often to selectively target a pathway in a pathogen or cancer cell without affecting the host. oup.comresearchgate.net

Environmental and Biotransformation Research of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Environmental Persistence and Degradation Pathways

There is no specific information available in the public domain regarding the environmental persistence and degradation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786). The sections below are based on general principles of environmental chemistry and the behavior of similar halogenated and fluorinated organic compounds.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Specific studies on the photolysis, hydrolysis, and oxidation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are not available. However, based on its chemical structure, some general predictions can be made. The pyrimidine (B1678525) ring, being aromatic, may be susceptible to photolytic degradation upon absorption of UV radiation. The presence of chlorine and trifluoromethyl groups, which are strong electron-withdrawing groups, can influence the reactivity of the molecule. For instance, the carbon-chlorine bonds could be susceptible to cleavage under certain environmental conditions. Hydrolysis could potentially occur, leading to the replacement of chlorine atoms with hydroxyl groups, although the rate of this process is unknown. researchgate.net Oxidation by reactive oxygen species in the environment, such as hydroxyl radicals, is a common degradation pathway for many organic compounds, but specific data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is absent.

Environmental Fate Modeling and Prediction

Without experimental data on its physicochemical properties and degradation rates, any environmental fate modeling for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine would be purely predictive and carry a high degree of uncertainty. Such models typically require inputs like water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are not extensively documented for this compound. General models for halogenated aromatic compounds might offer some insights, but their applicability to this specific molecule would need to be validated through experimental studies. mdpi.com

Microbial Biotransformation and Metabolism (Non-human focus)

There is a lack of published research specifically investigating the microbial biotransformation and metabolism of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. The information below is based on general knowledge of microbial degradation of halogenated and fluorinated compounds.

Identification and Characterization of Microbial Metabolites

No studies have been found that identify or characterize microbial metabolites of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. In general, microorganisms can metabolize halogenated compounds through various reactions, including dehalogenation (the removal of halogen atoms), hydroxylation, and ring cleavage. nih.govnewdrugapprovals.org For fluorinated compounds, the carbon-fluorine bond is generally strong and less susceptible to cleavage by microbial enzymes. oup.comucd.ie Potential metabolites could include hydroxylated pyrimidines or compounds where the chlorine atoms have been replaced. However, without experimental evidence, the identity of any such metabolites remains speculative.

Elucidation of Enzymatic Systems Involved in Biotransformation

The enzymatic systems that might be involved in the biotransformation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine have not been studied. Microorganisms are known to possess a wide array of enzymes, such as dehalogenases, monooxygenases, and dioxygenases, that can act on halogenated aromatic compounds. newdrugapprovals.orgnih.gov The trifluoromethyl group could also be a target for specific enzymatic activities. However, the specific enzymes capable of transforming this particular pyrimidine derivative are unknown.

Role of Microbiome in Compound Degradation

The role of the microbiome in the degradation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is an uninvestigated area. Microbial communities in soil and water can work synergistically to degrade complex organic molecules. nih.gov The presence of a diverse microbiome could potentially lead to a more complete degradation of the compound than what might be observed with single microbial strains. However, without any studies on the biodegradability of this compound, the extent to which any microbiome could contribute to its degradation is unknown.

Sorption and Transport in Environmental Compartments

Limited information is available regarding the sorption and transport of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in various environmental compartments.

Specific studies on the soil and sediment adsorption of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, including the determination of soil sorption coefficient (Koc) values, have not been identified in the reviewed literature. For a structurally related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, a Log Koc of 2.41 (Koc = 259) has been reported, suggesting moderate mobility in soil. jubilantingrevia.com However, direct extrapolation of this data to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is not scientifically valid without specific experimental data for the compound itself.

Table 1: Soil Adsorption Data for Structurally Related Compounds

CompoundLog KocKocMobility ClassificationSource
2,3-Dichloro-5-(trifluoromethyl)pyridine2.41259Moderate jubilantingrevia.com

This table includes data for a structurally related compound due to the absence of specific data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

Direct research on the aquatic mobility and distribution of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in environmental matrices is not available. General statements from safety data sheets suggest that the compound may be mobile in the environment, but these are not supported by specific studies. fishersci.co.uk The water solubility of a related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, is reported as 380 mg/L at 24 °C, which could imply a potential for mobility in aquatic systems. jubilantingrevia.com

Soil and Sediment Adsorption Studies

Ecotoxicological Mechanisms

There is a lack of specific research on the ecotoxicological mechanisms of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in environmental organisms.

No studies were found that investigated the specific molecular targets of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in model environmental organisms. Research on other chlorinated pyrimidine derivatives suggests potential interference with enzymes such as acetolactate synthase (ALS) or fungal cytochrome P450, but these are not confirmed for the specific compound . vulcanchem.com

There is no available research detailing the cellular stress response pathways in environmental organisms upon exposure to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. General information on the environmental stress response in organisms like yeast indicates that exposure to chemical stressors can lead to changes in gene expression related to cytoplasmic translation, but this has not been specifically studied for this compound. annualreviews.org

Q & A

Q. What are the established methods for synthesizing MFCD04065548, and how can researchers optimize reaction conditions to improve yield and purity?

To synthesize this compound, begin with literature-reviewed protocols (e.g., solvothermal or catalytic methods) and employ factorial experimental designs to optimize parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify interactions between variables and maximize yield. Purity can be assessed via HPLC or GC-MS, with iterative refinement of purification steps (e.g., column chromatography or recrystallization) .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?

Design a tiered analysis:

  • Solubility : Use shake-flask methods across solvents (water, DMSO, ethanol) at controlled temperatures, quantified via UV-Vis spectroscopy.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Photostability : Expose samples to UV/visible light and monitor degradation kinetics using HPLC. Document uncertainties (e.g., instrument calibration) and validate results against reference standards .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the catalytic mechanisms of this compound in enantioselective reactions?

Adopt a mixed-methods approach:

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying substrate concentrations and temperatures.
  • Computational modeling : Apply density functional theory (DFT) to map transition states and identify steric/electronic influences.
  • Isotopic labeling : Track mechanistic pathways (e.g., 18^{18}O labeling in hydrolysis reactions). Triangulate data to resolve discrepancies between theoretical predictions and empirical observations .

Q. How should researchers address contradictions in reported biological activity data for this compound across independent studies?

Conduct a meta-analysis to identify confounding variables:

  • Assay conditions : Compare cell lines, incubation times, and solvent carriers (e.g., DMSO toxicity thresholds).
  • Statistical rigor : Apply false discovery rate (FDR) controls to adjust for multiple comparisons in high-throughput screens .
  • Dosage validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What strategies can resolve conflicting computational predictions about this compound’s binding affinity in molecular docking studies?

  • Force field calibration : Compare results across AMBER, CHARMM, and OPLS-AA to assess parameter sensitivity.
  • Ensemble docking : Use multiple protein conformations (e.g., NMR-derived structures) to account for flexibility.
  • Experimental validation : Validate top candidates via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies may arise from solvent models or protonation states; explicitly document these in methodologies .

Methodological Guidance

Q. How can researchers design robust stability studies for this compound under accelerated storage conditions?

Follow ICH Q1A guidelines:

  • Expose samples to 40°C/75% RH (accelerated conditions) and 25°C/60% RH (long-term) for 6–12 months.
  • Analyze degradation products via LC-MS and assign structures using fragmentation patterns.
  • Apply Arrhenius kinetics to extrapolate shelf life, but validate predictions with real-time data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Use nonlinear regression (e.g., Hill equation) to model EC50_{50}/IC50_{50} values.

  • Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets.
  • Uncertainty quantification : Report 95% confidence intervals and use bootstrapping for small sample sizes.
  • Multiplicity adjustment : Control FDR using the Benjamini-Hochberg procedure for parallel endpoints .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?

  • Instrument calibration : Use certified reference materials (e.g., NIST-traceable standards) for NMR, IR, and Raman.
  • Data sharing : Deposit raw spectra in repositories like Zenodo with metadata (e.g., solvent, temperature).
  • Collaborative validation : Cross-validate results with independent labs using blinded samples .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) for purity, particle size, and crystallinity.
  • Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR).
  • Conduct stability comparisons across batches using ANOVA to confirm consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.